molecular formula C10H20O4 B12669270 Ethyl (4-ethoxybutoxy)acetate CAS No. 3938-92-9

Ethyl (4-ethoxybutoxy)acetate

Cat. No.: B12669270
CAS No.: 3938-92-9
M. Wt: 204.26 g/mol
InChI Key: NCIOMUMYOHMWLR-UHFFFAOYSA-N
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Description

Ethyl (4-ethoxybutoxy)acetate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, an ethoxybutoxy group, and an acetate group. It is commonly used as a solvent in various industrial applications due to its effective solvency properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-ethoxybutoxy)acetate can be synthesized through the esterification reaction between acetic acid and 4-ethoxybutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:

CH3COOH+CH3CH2CH2CH2OCH2CH2OHCH3COOCH2CH2CH2CH2OCH2CH2CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​CH2​CH2​CH2​OCH2​CH2​OH→CH3​COOCH2​CH2​CH2​CH2​OCH2​CH2​CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes such as reactive distillation. This method integrates the reaction and separation steps, enhancing the efficiency and yield of the ester. The process typically involves the use of a distillation column where the reactants are fed, and the ester is continuously removed as it forms, preventing the reverse reaction and driving the equilibrium towards the product side.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-ethoxybutoxy)acetate, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to acetic acid and 4-ethoxybutanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: Acetic acid and 4-ethoxybutanol.

    Reduction: Ethanol and 4-ethoxybutanol.

    Transesterification: A different ester and an alcohol.

Scientific Research Applications

Ethyl (4-ethoxybutoxy)acetate is used in various scientific research applications, including:

    Chemistry: As a solvent in organic synthesis and analytical chemistry.

    Biology: In the preparation of biological samples for analysis.

    Medicine: As a solvent in pharmaceutical formulations.

    Industry: In the production of coatings, adhesives, and inks due to its excellent solvency properties.

Mechanism of Action

The mechanism of action of ethyl (4-ethoxybutoxy)acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include the dissolution of solutes and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetate
  • Butyl acetate
  • Methyl butyrate

Comparison

Ethyl (4-ethoxybutoxy)acetate is unique due to its longer and more complex alkoxy chain compared to simpler esters like ethyl acetate and butyl acetate. This structural difference imparts distinct solvency properties, making it suitable for specific industrial applications where other esters may not be as effective.

Properties

CAS No.

3938-92-9

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 2-(4-ethoxybutoxy)acetate

InChI

InChI=1S/C10H20O4/c1-3-12-7-5-6-8-13-9-10(11)14-4-2/h3-9H2,1-2H3

InChI Key

NCIOMUMYOHMWLR-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCOCC(=O)OCC

Origin of Product

United States

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